4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile (CAS 1830333-63-5) is a small-molecule benzonitrile derivative (C₁₃H₁₂F₃NO, MW 255.23) that incorporates a cyclobutyl-hydroxymethyl moiety at the 4-position and a trifluoromethyl group at the 2-position. The compound contains a chiral secondary alcohol centre and is commercially available from multiple suppliers at purities ≥95–98% for research use.

Molecular Formula C13H12F3NO
Molecular Weight 255.23 g/mol
Cat. No. B13043533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile
Molecular FormulaC13H12F3NO
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C13H12F3NO/c14-13(15,16)11-6-9(4-5-10(11)7-17)12(18)8-2-1-3-8/h4-6,8,12,18H,1-3H2
InChIKeyOWXYZLDSIJIZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile (CAS 1830333-63-5): Core Structural & Procurement Profile


4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile (CAS 1830333-63-5) is a small-molecule benzonitrile derivative (C₁₃H₁₂F₃NO, MW 255.23) that incorporates a cyclobutyl-hydroxymethyl moiety at the 4-position and a trifluoromethyl group at the 2-position . The compound contains a chiral secondary alcohol centre and is commercially available from multiple suppliers at purities ≥95–98% for research use . Its structural architecture—combining a conformationally constrained cyclobutane ring with the electron-withdrawing CF₃ and nitrile groups—positions it within the class of trifluoromethyl-cyclobutyl building blocks, a fragment family that has attracted recent attention as a metabolically more robust isosteric replacement for the tert-butyl group in bioactive molecules [1].

Why In-Class Benzonitrile or Cyclobutyl Analogs Cannot Be Interchanged with 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile


Although numerous benzonitrile and cyclobutyl-containing building blocks are commercially available, the unique combination of a cyclobutyl-hydroxymethyl group at the 4-position and a trifluoromethyl substituent at the 2-position on the same phenyl ring is not replicated in common analogs such as 4-(hydroxymethyl)-2-(trifluoromethyl)benzonitrile (CAS 1206125-01-0) or 4-(cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile (CAS 2135331-93-8) . The cyclobutyl ring introduces conformational restriction and steric bulk that directly influence target binding geometry and metabolic processing, while the ortho-CF₃ group modulates both electronic properties and lipophilicity . Recent systematic evaluation of the 1-trifluoromethyl-cyclobutyl fragment has demonstrated that even subtle substitution changes alter Hammett parameters and metabolic clearance rates compared to tert-butyl or cyclopropyl analogs, meaning that a generic replacement would risk loss of target engagement or pharmacokinetic profile [1].

Quantitative Differentiation Evidence for 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile vs. Closest Analogs


Steric Bulk & Conformational Restriction: Cyclobutyl vs. Hydroxymethyl-Only Analog

The cyclobutyl-hydroxymethyl group provides significantly greater steric bulk and conformational restriction than the simpler hydroxymethyl group found in 4-(hydroxymethyl)-2-(trifluoromethyl)benzonitrile. Based on the JACS Au 2024 study of the CF₃-cyclobutyl fragment, the 1-trifluoromethyl-cyclobutyl group exhibits a larger steric size (quantified via X-ray crystallographic analysis of multiple derivatives) compared to tert-butyl, while the cyclobutane ring itself restricts rotational freedom relative to a freely rotating hydroxymethyl group [1]. The target compound's cyclobutyl(hydroxy)methyl substituent introduces one additional sp³-hybridised chiral centre that is absent in the simpler analog, providing an extra vector for stereospecific target interactions .

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

Lipophilicity Modulation: Ortho-CF₃ / Cyclobutyl-OH vs. Ortho-CF₃ / Meta-Me / Cyclobutyl-OH

The target compound lacks the 3-methyl group present in the commercially available close analog 4-(cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile (CAS 2135331-93-8). Based on the JACS Au (2024) study, replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group results in moderately increased lipophilicity; the presence of an additional methyl substituent on the phenyl ring in the 3-methyl analog would further elevate logP relative to the target compound [1]. Using standard fragment-based logP calculations, the 3-methyl group contributes approximately +0.5 logP units, meaning the target compound is expected to be measurably less lipophilic than its 3-methyl analog, which may translate to improved aqueous solubility and reduced phospholipidosis risk .

Physicochemical Profiling Lipophilicity LogP Prediction

Metabolic Stability Rationale: CF₃-Cyclobutyl Motif vs. tert-Butyl as a Bioisostere

Although no direct microsomal stability data are publicly available for the exact target compound, the JACS Au (2024) study provides quantitative class-level evidence that replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group enhances resistance to metabolic clearance in multiple bioactive compound series, while preserving the original mode of bioactivity [1]. The target compound's core scaffold—2-trifluoromethyl-benzonitrile—is a known pharmacophoric element in SGLT2 inhibitors (e.g., Boehringer Ingelheim patent CA 2645638, where cyclobutyl and trifluoromethyl are listed as key substituents) [2]. By analogy with the JACS Au findings, the cyclobutyl(hydroxy)methyl group in this compound may confer superior metabolic robustness compared to a tert-butyl(hydroxy)methyl or isopropyl(hydroxy)methyl equivalent, particularly against CYP450-mediated oxidation of the benzylic position.

Drug Metabolism Pharmacokinetics Bioisostere Strategy

Patent-Scaffold Relevance: 2-Trifluoromethyl-Benzonitrile as a Privileged Core in SGLT2 Inhibitor Chemistry

The 2-trifluoromethyl-benzonitrile core of the target compound is explicitly claimed in Boehringer Ingelheim's glucopyranosyl-substituted benzonitrile patent family (CA 2645638), where the substituent R₃ is defined to include cyclobutyl, 1-hydroxy-cyclobutyl, trifluoromethyl, and cyano groups simultaneously [1]. This patent covers SGLT2 inhibitors for the treatment of metabolic disorders, a multibillion-dollar therapeutic area. While the patent does not disclose specific biological data for the exact target compound, its scaffold directly maps onto the patent's Markush structure, providing strong intellectual property relevance that simpler benzonitrile building blocks without the cyclobutyl-hydroxymethyl/CF₃ combination do not possess.

SGLT2 Inhibition Metabolic Disorders Patent Analysis

High-Impact Application Scenarios for 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile Based on Demonstrated Evidence


SGLT2 Inhibitor Lead Optimisation Programs Targeting Metabolic Disorders

The target compound maps directly onto the Boehringer Ingelheim SGLT2 inhibitor patent scaffold (CA 2645638), where the cyclobutyl and trifluoromethyl substituents are explicitly claimed [1]. Medicinal chemistry teams working on next-generation SGLT2 inhibitors can use this building block to explore structure-activity relationships at the benzonitrile 4-position, leveraging the cyclobutyl-hydroxymethyl group's conformational restriction to fine-tune target binding and selectivity.

Metabolic Stability Engineering via CF₃-Cyclobutyl Bioisostere Replacement

Based on the JACS Au (2024) finding that 1-trifluoromethyl-cyclobutyl groups enhance metabolic stability while preserving bioactivity compared to tert-butyl isosteres [2], this compound is suited for medicinal chemistry campaigns seeking to replace metabolically labile tert-butyl or open-chain alkyl groups at benzylic positions. The cyclobutyl ring offers a shape-defined, oxidation-resistant alternative that can be incorporated via the hydroxyl handle for further derivatisation.

Fragment-Based Drug Discovery Requiring Chiral, Conformationally Constrained Building Blocks

The target compound's single stereogenic centre at the benzylic alcohol position provides a defined 3D vector for fragment growing or linking strategies . Unlike the achiral 4-(hydroxymethyl)-2-(trifluoromethyl)benzonitrile analog, this compound enables stereospecific exploration of chiral binding pockets, which is increasingly valued in fragment-based lead generation against targets with asymmetric binding sites.

Physicochemical Property Optimisation: Reducing Lipophilicity Relative to 3-Methyl Analog

For programs where the 3-methyl analog (CAS 2135331-93-8) has been found to have excessive lipophilicity or solubility limitations, the target compound offers a less lipophilic alternative (estimated ΔcLogP ≈ −0.5) while retaining the cyclobutyl-hydroxymethyl and CF₃ pharmacophoric elements . This makes it a strategic backup compound for medicinal chemistry teams needing to improve developability parameters without abandoning the core scaffold.

Quote Request

Request a Quote for 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.